5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
5,7-dimethyl-2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9-7-10(2)12-11(8-9)14-13(16-12)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBCVWUNFPCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific
Biological Activity
5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a benzene ring and is substituted with methyl groups and a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 5,7-dimethyl-2-pyrrolidin-1-yl-1,3-benzothiazole
- Molecular Formula : C13H16N2S
- CAS Number : 863001-34-7
This compound's unique structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. The precise methods may vary, but they often include the use of thiazole derivatives and pyrrolidine in the reaction scheme to achieve the desired product.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to benzo[d]thiazoles. For instance, pyrrole derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural relatives suggest a promising antibacterial profile.
Anticancer Potential
Compounds containing benzothiazole structures have been investigated for their anticancer properties. For example, certain derivatives have demonstrated inhibition of key proteins involved in cancer cell proliferation. In vitro studies showed that related compounds inhibited Chk1 kinase activity at concentrations as low as 2 µM in HeLa cells . The structural similarity suggests that this compound may exhibit similar anticancer activity.
Neuroprotective Effects
Research into thiazole derivatives indicates potential neuroprotective properties. Compounds that inhibit acetylcholinesterase (AChE), such as those derived from coumarin and thiazole hybrids, have shown effectiveness in models of Alzheimer's disease . Given the structural characteristics of this compound, it may also possess AChE inhibitory activity.
Case Studies and Research Findings
Scientific Research Applications
5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole is a chemical compound that has potential applications in medicinal chemistry and materials science. Its structure features a thiazole ring fused with a benzene ring, with methyl groups at positions 5 and 7 and a pyrrolidine ring at position 2. The uniqueness of its substitution pattern may influence its effectiveness as a therapeutic agent.
Potential Applications
- Medicinal Chemistry This compound can be used as a lead compound for drug development targeting various diseases. The structural components may be useful in designing inhibitors for enzymes implicated in cancer and inflammation. Derivatives of benzothiazoles have demonstrated potential in inhibiting certain cancer cell lines and modulating enzymatic activities associated with inflammation.
- Materials Science this compound may have applications in developing organic semiconductors or sensors due to its electronic characteristics.
Chemical Reactivity
This compound can undergo nucleophilic substitutions and electrophilic aromatic substitutions because of the electron-rich centers in the pyrrolidine and benzo[d]thiazole rings. It can also form polyfunctionalized derivatives through multicomponent reactions. Similar compounds have been synthesized through the reaction of 2-aminobenzothiazole with acetylenedicarboxylates in the presence of cyclic amines like pyrrolidine, leading to complex structures with potential biological activities.
Biological Activities
Compounds containing benzo[d]thiazole and pyrrolidine moieties exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Interactions between benzo[d]thiazoles and biological macromolecules, such as proteins and nucleic acids, can be significant for their pharmacological effects. The pyrrolidine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Contains an amino group on the benzothiazole | Antimicrobial, anticancer |
| 5-Methyl-2-(pyrrolidin-1-yl)benzothiazole | Methyl group at position 5 | Antitumor activity |
| Benzothiazole derivatives | Varied substituents on benzothiazole | Diverse biological activities |
Further Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzo[d]thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzo[d]thiazole Derivatives
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole | 5,7-dimethyl (benzene); 2-pyrrolidin-1-yl (thiazole) | Enhanced lipophilicity; pyrrolidine enhances basicity | Antitumor (hypothesized) | [4, 9] |
| 2-(3-Phenyl-pyrazol-1-yl)benzo[d]thiazole | 2-(3-phenylpyrazole) (thiazole) | Pyrazole introduces planar aromaticity | Antiproliferative activity against cancer | [4] |
| 2-(4'-Cyanophenyl)-benzothiazole | 4'-cyano on phenyl ring | Electron-withdrawing cyano group enhances enzyme induction | Selective lung/liver enzyme induction | [6] |
| 2-Pyrrolidinyl-4-amino-5-(trimethoxybenzoyl)thiazole | 2-pyrrolidinyl; 4-amino; 5-(trimethoxybenzoyl) | Trimethoxybenzoyl enhances microtubule binding | Antimicrotubule activity | [9] |
| 4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole | 4,7-dimethyl (benzene); 2-piperidinyloxy (thiazole) | Piperidine increases steric bulk; sulfonyl group modifies solubility | Not reported (structural analogue) | [11] |
Antitumor and Antiproliferative Effects
- 2-(4'-Cyanophenyl)-benzothiazole: This derivative showed selective induction of benzpyrene hydroxylase activity, with twice the effect in lung tissue compared to liver.
Enzyme Induction and Selectivity
- Substituents like halogens or cyano groups on the phenyl ring (e.g., 2-(4'-cyanophenyl)-benzothiazole) significantly enhance benzpyrene hydroxylase induction. In contrast, pyrrolidine-containing derivatives may prioritize receptor-binding interactions over enzyme induction .
Antimicrobial Activity
- Pyrrolidine-substituted thiazoles, such as 2-pyrrolidinyl-4-amino-5-(trimethoxybenzoyl)thiazole, exhibit antimycobacterial activity, highlighting the role of nitrogen-containing substituents in targeting microbial pathways .
Physicochemical Properties
- In contrast, polar groups like sulfonyl (piperidinyloxy derivatives) improve aqueous solubility .
- Basicity : Pyrrolidine (pKa ~11) contributes to higher basicity compared to piperidine (pKa ~10), affecting protonation states and target binding .
Q & A
Q. Q: What are the standard synthetic routes for 5,7-dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole, and how is purity validated?
A: The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with pyrrolidine derivatives. For example, thiazole rings can be functionalized via nucleophilic substitution reactions under reflux conditions using chloroform or toluene as solvents. Key steps include:
- Reacting 5,7-dimethylbenzo[d]thiazole-2-amine with 1,4-dibromobutane in the presence of K₂CO₃ to introduce the pyrrolidine moiety .
- Purification via column chromatography or recrystallization (e.g., using ethanol-DMF mixtures).
Purity is validated using: - Elemental analysis (C, H, N, S) to confirm stoichiometry .
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C5/C7, pyrrolidine at C2) .
- IR spectroscopy to identify NH/CN stretches in intermediate stages .
Basic Biological Activity Screening
Q. Q: How are the biological activities of this compound initially assessed in academic research?
A: Standard protocols include in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) . Methodological steps:
- Cell culture : RPMI-1640 medium with 5% FBS, 2 mM L-glutamine, and antibiotics.
- Dosing : Compounds dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity).
- SRB assay : Measure cell viability via sulforhodamine B staining after 48–72 h exposure.
- Data analysis : IC₅₀ values calculated using non-linear regression models, with CHS-828 as a reference compound .
Advanced Synthetic Optimization
Q. Q: How can reaction conditions be optimized to improve yield and selectivity for this compound?
A: Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, while toluene minimizes side reactions during reflux .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate heterocyclic ring formation .
- Temperature control : Stepwise heating (e.g., 60°C for initial substitution, 110°C for cyclization) reduces decomposition .
- Workflow monitoring : TLC/HPLC tracks intermediate formation; recrystallization in ethanol removes unreacted starting materials .
Advanced Data Contradiction Analysis
Q. Q: How should researchers address discrepancies between calculated and observed elemental analysis data?
A: Contradictions often arise from:
- Hydrate/solvent inclusion : Thermogravimetric analysis (TGA) identifies residual solvents (e.g., EtOH or H₂O) .
- Side reactions : LC-MS detects byproducts (e.g., over-alkylated species) .
- Crystallinity issues : Recrystallize the compound and repeat analysis; compare XRD patterns with simulated data .
Structure-Activity Relationship (SAR) Studies
Q. Q: What strategies are used to correlate structural features of this compound with biological activity?
A: Key approaches include:
- Analog synthesis : Modify methyl groups (C5/C7) or pyrrolidine substituents to assess impacts on cytotoxicity .
- Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., tubulin or kinases). The benzo[d]thiazole core may bind hydrophobic pockets, while pyrrolidine enhances solubility .
- Pharmacophore mapping : Identify essential moieties (e.g., thiazole sulfur for hydrogen bonding) via 3D-QSAR models .
Advanced Analytical Challenges
Q. Q: How can researchers resolve ambiguities in NMR assignments for this compound?
A: Employ:
- 2D NMR techniques :
- HSQC correlates ¹H-¹³C signals to resolve overlapping methyl/pyrrolidine peaks.
- NOESY identifies spatial proximity between methyl groups and aromatic protons .
- Isotopic labeling : Synthesize ¹⁵N-labeled pyrrolidine to simplify nitrogen-associated signals .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian validate experimental shifts .
Stability and Degradation Profiling
Q. Q: What methodologies assess the compound’s stability under physiological conditions?
A: Protocols include:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC over 24–72 h .
- Photostability : Expose to UV-vis light (ICH Q1B guidelines) and quantify degradation products .
- Forced degradation : Oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acid/base) stress tests .
Scaling-Up for Preclinical Studies
Q. Q: What are key considerations when scaling synthesis from mg to gram quantities?
A: Critical factors:
- Reagent stoichiometry : Optimize molar ratios to avoid excess reagents (e.g., reduce K₂CO₃ from 3 eq. to 1.2 eq. for cost-efficiency) .
- Solvent recovery : Use rotary evaporation for toluene/chloroform reuse .
- Purification scalability : Replace column chromatography with fractional crystallization or continuous-flow HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
